![molecular formula C20H12N2O4 B2567849 6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 73189-71-6](/img/structure/B2567849.png)
6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of benzazepines, such as 6-(4-Nitrophenyl)benzodbenzazepine-5,7-dione, can be achieved through a catalyst-free dearomative rearrangement of o-nitrophenyl alkyne . This reaction leverages the remote oxygen transposition and a weak N-O bond acceleration . The reaction is proposed to proceed through a tandem oxygen transfer cyclization/ (3+2) cycloaddition/ (homo-)hetero-Claisen rearrangement reaction .Molecular Structure Analysis
The molecular structure of 6-(4-Nitrophenyl)benzodbenzazepine-5,7-dione is characterized by a polycyclic system richly decorated with transformable functionalities, such as carbonyl, imine, and diene . These functionalities enable diversity-oriented synthesis of alkaloid-like polycyclic frameworks .Scientific Research Applications
Anticancer Activity
The research conducted by Tsinghua University’s School of Pharmaceutical Sciences highlights the compound’s role as a protein synthesis inhibitor with potent anticancer properties . Specifically, it induces apoptosis in cancer cells by inhibiting intracellular protein synthesis. This discovery opens up new avenues for cancer treatment.
Antitumor Mechanism
The compound 52b , derived from the 1,4-benzodiazepine-2,5-dione scaffold, effectively arrests tumor cell growth at the G1/S phase and activates apoptosis-related proteins. Notably, it targets the oncogene c-Myc , suppressing its protein expression without affecting transcription . This mechanism makes it a promising candidate for antitumor therapies.
Broad-Spectrum Anticancer Activity
Compound 52b exhibits remarkable activity against various human cancer cell lines, with an average 50% growth inhibition concentration (GI50) below 5nM. Its potency extends across nine different cancer types, making it a versatile agent for cancer treatment .
Polysome Inhibition
Through polysome profile analysis , researchers found that 52b inhibits ribosome formation, thereby blocking intracellular protein synthesis. This disruption ultimately leads to cancer cell apoptosis .
Potential Protein Synthesis Inhibitor
The study demonstrates that 52b effectively inhibits tumor growth in a NCI-H522 lung cancer xenograft model . This in vivo evidence underscores its potential as a protein synthesis inhibitor for cancer therapy.
Future Prospects
The research team’s innovative approach, combining phenotypic screening and medicinal chemistry optimization, led to the discovery of compound 52b . Its high anticancer activity and unique mechanism make it a promising candidate for further investigation and potential clinical use .
properties
IUPAC Name |
6-(4-nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4/c23-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20(24)21(19)13-9-11-14(12-10-13)22(25)26/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLFEJHZBZMGSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.